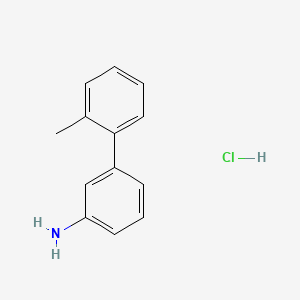

3-(o-Tolyl)aniline

Description

Historical Development and Contemporary Relevance of Anilines in Organic Chemistry

The journey of anilines began in the 19th century, marking a pivotal moment in the history of organic chemistry. Aniline (B41778) was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. trc-leiden.nlatamankimya.com Subsequent research by scientists like Friedlieb Runge and Carl Julius Fritzsche further characterized this new substance. trc-leiden.nlatamankimya.com However, it was August Wilhelm von Hofmann who, from the mid-1840s, systematically studied aromatic amines and developed the "ammonia type theory," which provided a conceptual framework for understanding aniline and its derivatives as compounds where hydrogen atoms in ammonia (B1221849) are replaced by other groups. e-bookshelf.de

A significant breakthrough occurred in 1856 when William Henry Perkin, a teenage chemist, accidentally synthesized the first aniline dye, mauveine. trc-leiden.nle-bookshelf.de This discovery revolutionized the textile industry, replacing natural dyes with a wide array of brightly colored synthetic alternatives, and is considered the birth of the modern chemical industry. trc-leiden.nle-bookshelf.de The industrial-scale production of aniline dyes, particularly by companies like BASF in Germany, spurred the growth of industrial research laboratories and fostered collaborations between academia and industry. trc-leiden.nle-bookshelf.de

Beyond dyes, anilines became crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and rubber processing chemicals. e-bookshelf.dechemcess.comalbany.edu Today, aniline remains one of the most important building blocks in chemistry, with the majority being used in the production of methylene (B1212753) diphenylene isocyanate (MDI) for polyurethane synthesis. chemcess.commdpi.com Substituted anilines, a broad class of compounds derived from aniline by adding various functional groups, are vital starting materials in the synthesis of diverse chemical structures, including heterocyclic compounds and azo dyes. wisdomlib.org

Distinctive Structural Characteristics and Electronic Configuration of 3-(o-Tolyl)aniline

This compound, with the IUPAC name 3-Methyl-N-(o-tolyl)aniline, is a biaryl amine. Its structure consists of an aniline molecule where one of the hydrogen atoms on the amine group is replaced by an ortho-tolyl group (a benzene (B151609) ring with a methyl group at position 2). The core aniline moiety has a methyl group at the meta-position (position 3) of its benzene ring. This specific arrangement of substituents gives rise to its distinct properties.

The molecule possesses two aromatic rings linked by a nitrogen atom. The presence of methyl groups on both rings and their specific positions (ortho and meta) introduce steric and electronic effects that influence the compound's reactivity, conformation, and physical properties. The nitrogen atom's lone pair of electrons can delocalize into the aromatic rings, affecting the electron density and reactivity of the molecule.

The electronic configuration of an atom describes the arrangement of its electrons in shells and subshells. savemyexams.comsiyavula.com The energy of atomic orbitals increases with the principal quantum number (n), and within a shell, the energy increases in the order s < p < d < f. libretexts.org For the atoms in this compound, the ground-state electron configurations are determined by filling the lowest energy orbitals first.

Key Structural and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| General Appearance | Typically a solid at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents and have low solubility in water. |

This data is based on the general properties of similar aromatic amines and may vary based on experimental conditions.

Overview of Key Research Domains Pertaining to this compound Chemistry

Research into this compound and its derivatives spans several key areas of synthetic and materials chemistry.

Synthesis of Heterocyclic Compounds: Substituted anilines are crucial precursors for synthesizing a wide variety of heterocyclic compounds. wisdomlib.org For instance, derivatives of this compound are used in the synthesis of complex molecules like thiazolidinones, which are of interest for their potential biological activities. mjcce.org.mk The Povarov reaction, a type of imino-Diels-Alder reaction, utilizes aniline derivatives to create tetrahydroquinolines, which have shown potential as inhibitors of bacterial communication systems known as quorum sensing. chemrxiv.org

Precursors for Biologically Active Molecules: The structural motif of this compound is found in molecules synthesized for potential pharmaceutical applications. Research has shown that derivatives can be used to create compounds evaluated for anticancer activity. nih.govmdpi.com The broader class of anilines is known to be a "structural alert" in medicinal chemistry, meaning they can sometimes lead to undesirable metabolic processing, which drives research into creating safer, more effective analogs. researchgate.netacs.org

Materials Science: Biaryl amines are of interest in materials science. For example, derivatives of similar anilines have been investigated for their polymorphic properties, where a compound can exist in multiple crystalline forms with different colors and physical properties. uc.ptacs.org This is particularly relevant for the development of new pigments and functional materials.

Emerging Directions and Prospective Avenues in this compound Research

The future of research involving this compound and related biaryl amines is pointing towards several exciting directions.

Development of Novel Catalytic Systems: The synthesis of biaryl compounds, including this compound itself, is an active area of research. Modern methods focus on developing more efficient and environmentally friendly catalytic systems. Cross-dehydrogenative coupling (CDC) is an emerging green chemistry technique that avoids the need for pre-functionalized starting materials, reducing waste. uri.edu Electrochemical synthesis is another green approach being explored for the creation of biaryl scaffolds from anilines. mdpi.com

Asymmetric Synthesis: The creation of chiral biaryl structures (atropisomers) is a significant challenge in organic synthesis. These molecules are important in drug development and as specialized ligands for catalysts. cpu.edu.cn New methods are being developed for the atroposelective synthesis of biaryls, which could be applied to create chiral derivatives of this compound with specific three-dimensional structures and functions. scienceopen.com

Advanced Functional Materials: The unique electronic and structural properties of biaryl amines make them promising candidates for advanced materials. Research into the isosteric replacement of anilines, where the aniline part of a molecule is swapped for a different chemical group with similar properties, aims to overcome some of the metabolic instability associated with anilines while retaining or improving their function. researchgate.netacs.org This could lead to the development of new pharmaceuticals and functional materials with enhanced properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11;/h2-9H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCGDYFRDPMZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 O Tolyl Aniline and Its Analogues

Catalytic Cross-Coupling Strategies for C-N Bond Formation in 3-(o-Tolyl)aniline Synthesis

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, and several transition-metal-catalyzed cross-coupling reactions have been developed to efficiently construct this linkage in molecules like this compound. These methods offer significant advantages over classical approaches, which often require harsh conditions and have limited functional group tolerance. wikipedia.org

Palladium-Catalyzed Amination Routes (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination has become a powerful and widely used method for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems has expanded the reaction's scope, allowing for the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org

The first-generation catalyst system, employing Pd[P(o-Tolyl)₃]₂, was effective for coupling various secondary amines with aryl bromides. wikipedia.org Subsequent advancements, particularly the use of bidentate phosphine (B1218219) ligands like BINAP and DPPF, enabled the reliable coupling of primary amines and extended the methodology to aryl iodides and triflates. wikipedia.org These ligands are believed to prevent the formation of unreactive palladium iodide dimers, thus accelerating the reaction. wikipedia.org More recent developments have focused on sterically hindered ligands and the use of ammonia (B1221849) equivalents, further broadening the synthetic utility of this reaction for preparing primary arylamines. wikipedia.orgorganic-chemistry.org The general applicability of Buchwald-Hartwig amination makes it a key strategy for the synthesis of complex molecules, including pharmaceuticals. researchgate.net

Table 1: Key Developments in Palladium-Catalyzed Amination

| Catalyst Generation/Ligand | Key Advantages | Applicable Substrates | Ref |

| First-Generation (e.g., Pd[P(o-Tolyl)₃]₂) | Initial breakthrough for secondary amine coupling. | Aryl bromides, cyclic and acyclic secondary amines. | wikipedia.org |

| Bidentate Phosphines (e.g., BINAP, DPPF) | Reliable coupling of primary amines, improved rates and yields. | Aryl iodides, triflates, and primary amines. | wikipedia.org |

| Sterically Hindered Ligands (e.g., t-BuXPhos) | High catalyst turnover numbers, coupling of hindered substrates. | Wide range of aryl halides and amines. | researchgate.net |

| CM-phos Ligand | Excellent activity for amination of aryl mesylates and tosylates. | Aryl mesylates/tosylates with various amines. | orgsyn.org |

Copper-Mediated Coupling Reactions

Copper-catalyzed C-N bond formation, including the Ullmann and Goldberg reactions, predates palladium-based methods. beilstein-journals.orgacs.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. beilstein-journals.org However, the turn of the millennium saw a resurgence in this area with the development of catalytic systems using soluble copper salts and coordinating ligands. beilstein-journals.org

Modern copper-catalyzed amination reactions can now be performed under much milder conditions. The use of ligands like amino acids (e.g., L-proline) and β-diketones has been shown to facilitate the coupling of aryl halides with a variety of N-nucleophiles, including azoles and amines. acs.orgresearchgate.net For instance, the combination of CuI and ethylene (B1197577) glycol has been used for the efficient coupling of functionalized aryl iodides with various amines. acs.org These advancements have made copper-mediated coupling a viable and often complementary approach to palladium-catalyzed methods for the synthesis of arylamines.

Table 2: Examples of Ligands in Copper-Mediated C-N Coupling

| Ligand | Catalyst System | Key Features | Ref |

| L-proline | CuI / L-proline | Enables coupling of aryl bromides with azoles under mild conditions. | researchgate.net |

| Ethylene glycol | CuI / Ethylene glycol | Effective for coupling functionalized aryl iodides with amines. | acs.org |

| Dipivaloylmethane | CuI / Dipivaloylmethane | Allows for mild coupling of aryl iodides and alkylamines. | acs.org |

| (1,3)-bispyridine-(1,3)-diketone | CuI / L10 | Allows coupling of aryl bromides with nitrogen heterocycles. | researchgate.net |

Nickel-Catalyzed Approaches to Arylamine Scaffolds

Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as an attractive alternative for catalyzing C-N cross-coupling reactions. kaust.edu.sa Nickel-based catalyst systems have been developed for the amination of a variety of aryl electrophiles, including challenging substrates like aryl chlorides and fluorosulfonates. rsc.orgacs.org

The development of specialized ligands, such as cage-like phosphines ('DalPhos'), has been crucial for the success of nickel-catalyzed aminations. rsc.org These ligands enable efficient room-temperature cross-couplings of (hetero)aryl chlorides with various amines at low catalyst loadings. rsc.org Nickel catalysis has also been successfully applied to the N-arylation of amides and sulfonamides. rsc.org Furthermore, electrochemistry has been combined with nickel catalysis to achieve the C–N cross-coupling of aryl halides with trimethylsilyl (B98337) azide (B81097), providing a novel route to aryl amines. rsc.org Recent research has also explored excited-state nickel catalysis for the synthesis of primary anilines from aryl bromides and sodium azide at ambient temperature, offering a potentially milder and more environmentally friendly approach. kaust.edu.sa

Nucleophilic Aromatic Substitution Pathways for Substituted Anilines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing substituted anilines. chemistrysteps.com This pathway typically requires an aryl halide bearing strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pub The EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pub

While classic SNAr reactions are often limited to activated substrates, recent developments have expanded the scope of this methodology. For instance, it has been shown that meta-substituted anilines can be synthesized in good yields via nucleophilic substitution on fluorobenzenes containing a meta-substituted EWG. sci-hub.se Another approach involves the use of a benzyne (B1209423) intermediate, which can be formed from unactivated aryl halides under harsh conditions with a strong base like sodium amide. chemistrysteps.compressbooks.pub More recently, a "directed SNAr" (dSNAr) reaction has been discovered where a pyridine (B92270) activator enables the ortho-specific amination of haloarenes substituted with a weak electron-withdrawing group like a carboxamide. rsc.org This reaction proceeds at room temperature and is applicable to a wide range of amine nucleophiles, including ammonia and anilines. rsc.org

Multi-Component Reactions (MCRs) Leading to this compound Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages in terms of step economy, time, and waste reduction, making it a powerful tool in modern organic synthesis and drug discovery. nih.govfrontiersin.org

A one-pot, three-component domino reaction has been developed for the synthesis of diversely substituted 3,4-dihydroquinazolines, which can be considered analogues of the this compound framework. acs.org This reaction involves arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives, leading to the formation of three new C-N bonds in a single step. acs.org For example, the reaction of an arenediazonium salt with o-toluidine (B26562) and a nitrile could potentially lead to a framework related to this compound.

Mannich-Type Reactions Incorporating Anilines

The Mannich reaction is a classic MCR that typically involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen (the C-H acid). organic-chemistry.org When an aniline is used as the amine component, the reaction provides a route to β-amino carbonyl compounds and other related structures. nih.govresearchgate.net

Recent advancements have expanded the utility of Mannich-type reactions. For example, proline-catalyzed asymmetric Mannich reactions have been adapted for solid-phase synthesis, allowing for the creation of DNA-encoded libraries of β-amino ketones. nih.gov In these reactions, an immobilized aldehyde reacts with a soluble ketone and an aniline, often with good yield and stereoselectivity. nih.gov Three-component Mannich-type reactions have also been developed using various catalysts, such as Amberlyst-15 or magnetite nanoparticles, to afford β-amino ketones from aromatic aldehydes, anilines, and cyclohexanone. researchgate.netresearchgate.net Furthermore, DMSO has been employed as a formaldehyde (B43269) surrogate in oxidative, three-component Mannich-type reactions to couple aryl ketones and saccharin. beilstein-journals.org These methodologies highlight the versatility of Mannich-type reactions in constructing complex molecular frameworks incorporating aniline substructures.

Diels-Alder Cycloadditions for Arylamine-Containing Heterocycles

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for constructing six-membered rings with high regio- and stereoselectivity. encyclopedia.pub When a heteroatom is present in the diene or dienophile, the reaction is termed a hetero-Diels-Alder reaction, which is a primary route to six-membered heterocycles. chim.it The aza-Diels-Alder reaction, specifically, is a highly effective strategy for synthesizing nitrogen-containing heterocyclic compounds. tsijournals.com

In the context of arylamine synthesis, imines derived from aromatic amines can function as heterodienes. These intermediates undergo cycloaddition with dienophiles to create complex nitrogen-containing molecules. tsijournals.com For instance, 3-acylamino-2H-pyran-2-ones can serve as diene precursors in cycloadditions with alkynes. Following the initial [4+2] cycloaddition, a subsequent elimination of carbon dioxide leads to the formation of highly substituted anilines. chim.it This approach represents a direct pathway to a diverse range of substituted aniline derivatives, where the substituents on both the diene and dienophile influence reactivity and reaction conditions. chim.it

Another significant variant is the three-component aza-Diels-Alder reaction, which involves the reaction of an arylamine, an aldehyde, and an alkene. This method is noted for its atom economy and efficiency in generating complex molecular cores from simple starting materials. encyclopedia.pub Furthermore, intramolecular aza-Diels-Alder reactions, using arylamines tethered to a diene system, have been successfully employed for the catalyst-free synthesis of fused heterocyclic systems like octahydroacridines in environmentally friendly solvents such as glycerol. encyclopedia.pubresearchgate.net

The cycloaddition of N-arylpyrroles with benzynes, generated from diaryliodonium salts, provides a pathway to bridged-ring amines. These adducts can be subsequently converted into N-phenylamine derivatives, demonstrating a versatile method for constructing complex amine architectures. beilstein-journals.org The reaction tolerates a wide range of functional groups on both the pyrrole (B145914) and the benzyne precursor, yielding products in moderate to excellent yields. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maresearchgate.net These principles are increasingly integral to modern synthetic chemistry, promoting sustainability, safety, and efficiency. nih.gov Key tenets include waste prevention, maximizing atom economy, using safer solvents and reagents, designing for energy efficiency, and employing catalysis. researchgate.netacs.org

For the synthesis of biaryl amines like this compound, sustainable methods often focus on replacing hazardous organic solvents and employing recyclable catalysts. Water is recognized as a green solvent for many organic reactions, and processes conducted in aqueous media or under solvent-free conditions are highly desirable. imist.maresearchgate.net For example, ligand-free palladium-on-carbon (Pd/C) catalyzed cross-coupling reactions have been developed in water, offering a heterogeneous and recyclable catalytic system. researchgate.net Such approaches minimize waste and avoid the use of toxic and volatile organic compounds (VOCs). encyclopedia.pub

Other green techniques applicable to the synthesis of this compound and its precursors include the use of microwave irradiation to accelerate reaction times and reduce energy consumption, often under solvent-free conditions. chim.it The selection of starting materials from renewable resources and the design of biodegradable products are also core considerations in developing truly sustainable synthetic pathways. researchgate.netnih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. openstax.org Consequently, enantioselective synthesis, which produces a single enantiomer of a chiral product from achiral or racemic precursors, is of paramount importance in modern chemistry, particularly for pharmaceuticals. openstax.org The development of chiral catalysts that can create an asymmetric environment for a reaction is a leading strategy to achieve high enantioselectivity. openstax.org For a molecule like this compound, the introduction of a stereocenter would lead to chiral derivatives whose synthesis would require these advanced asymmetric methods.

Asymmetric Hydrogenation Routes to Chiral Amines

Asymmetric hydrogenation (AH) is one of the most direct, efficient, and atom-economical strategies for producing chiral amines. chinesechemsoc.orgnih.gov This method involves the hydrogenation of prochiral unsaturated nitrogen-containing compounds, such as imines, enamines, or allylic amines, using a chiral transition-metal catalyst. nih.gov The result is the formation of a chiral amine with high enantiomeric excess (ee).

Transition metal catalysts based on iridium, rhodium, and ruthenium are highly effective for these transformations. ajchem-b.com The success of the reaction hinges on the design of the chiral ligand coordinated to the metal center, which controls the stereochemical outcome. For instance, chiral iridium catalysts containing spiro phosphine-amine-phosphine ligands have been developed for the highly enantioselective hydrogenation of challenging dialkyl imines, which are difficult to differentiate spatially and electronically. chinesechemsoc.org Similarly, novel spiro-Josiphos ligands paired with iridium have demonstrated excellent catalytic activity and enantioselectivity (up to 99% ee) across a broad scope of imine substrates. acs.org

The asymmetric hydrogenation of N-alkyl imines is a straightforward route to valuable α-chiral amines and has been employed on an industrial scale. nih.gov The table below summarizes representative findings in the asymmetric hydrogenation of imines, showcasing the high efficiencies achievable with modern catalysts.

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Iridium-Spiro PAP | Dialkyl Imines | 65-85 | 81-98 | chinesechemsoc.org |

| Iridium-Spiro-Josiphos | Various Imines | up to >99 | up to 99 | acs.org |

| Ir/(S,S)-f-Binaphane | N-Alkyl α-Aryl Furan-Containing Imines | High | up to 90 | nih.gov |

| Bisphosphine-Rh | γ-Branched N-Phthaloyl Allylamines | Quantitative | up to >99 | researchgate.net |

Rhodium-Catalyzed Asymmetric Transformations

Rhodium-based catalysts are exceptionally versatile in asymmetric synthesis and have been instrumental in developing various transformations to produce chiral compounds, including amines and their derivatives. rsc.orgnih.gov These methods often provide access to chiral structures that are complementary to those obtained via asymmetric hydrogenation.

One powerful technique is the rhodium-catalyzed asymmetric addition of organometallic reagents to imines. For example, the addition of aryl titanium reagents to N-alkylidene sulfonamides, catalyzed by a rhodium complex with a chiral ligand like (S)-segphos, yields diarylmethyl amines with high enantioselectivity (86-96% ee). organic-chemistry.org This reaction proceeds under mild conditions and offers a robust route to biologically relevant chiral amine structures. organic-chemistry.org

Another innovative strategy involves the rhodium-catalyzed asymmetric isomerization of allylic amines. The chiral enamine intermediate formed can then participate in subsequent reactions. For instance, coupling with a secondary amine nucleophile and a reducing agent in a one-pot process affords γ-branched chiral amines with excellent enantioselectivity. d-nb.inforesearchgate.net This modular approach allows for the rapid synthesis of a wide array of chiral amines by varying the allylic amine, the nucleophile, and the chiral rhodium catalyst. d-nb.info

Furthermore, rhodium-catalyzed asymmetric intramolecular 1,4-addition has been used to synthesize chiral 3-aryl-1-indanones, which are valuable carbocyclic structures. organic-chemistry.org This reaction demonstrates the power of rhodium catalysis in constructing cyclic systems with high stereocontrol. The table below highlights the versatility of rhodium catalysis in asymmetric synthesis.

| Transformation | Catalyst/Ligand | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Addition | Rh/(S)-segphos | N-Alkylidene Sulfonamides + Aryl Ti Reagents | Diarylmethyl Amines | High | 86-96 | organic-chemistry.org |

| Isomerization/Reductive Amination | Rh/Chiral Ligand | Allylic Amines + Amine Nucleophiles | γ-Branched Amines | Moderate to Good | Excellent | d-nb.info |

| Isomerization/Oxidation | Rh/Chiral Ligand | Allylamines | β-Branched Amides | High | High | nih.gov |

| Intramolecular 1,4-Addition | Rh/MonoPhos | Pinacolborane Chalcone Derivatives | 3-Aryl-1-indanones | up to 95 | up to 95 | organic-chemistry.org |

Reactivity and Mechanistic Investigations of 3 O Tolyl Aniline

Electrophilic Aromatic Substitution Reactions on the 3-(o-Tolyl)aniline Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In this compound, the reaction's course is dictated by the electronic and steric influences of the two substituents: the amino (-NH₂) group and the o-tolyl group.

Regioselectivity and Electronic Effects of the Amino and Tolyl Groups

The regioselectivity of electrophilic aromatic substitution on the this compound core is primarily governed by the powerful activating and ortho-, para-directing nature of the amino group. byjus.comvanderbilt.edu The amino group, through its electron-donating resonance effect, significantly increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). libretexts.orgchemistrysteps.comlibretexts.org This activation is most pronounced at the positions ortho and para to the amino group. byjus.comlkouniv.ac.in

The o-tolyl group, while also an activating group due to the electron-donating inductive effect of the methyl group, exerts a weaker influence compared to the amino group. vanderbilt.edulibretexts.org Its primary role in directing electrophilic attack is often secondary to the amino group and can introduce steric hindrance.

Considering the structure of this compound, the positions are influenced as follows:

Positions ortho to the amino group (C2 and C4): These positions are strongly activated by the amino group's resonance effect.

Position para to the amino group (C6): This position is also strongly activated.

Positions on the tolyl ring: These are activated by the methyl group but are generally less reactive towards electrophiles compared to the aniline (B41778) ring due to the stronger activation by the amino group.

Therefore, electrophilic substitution is expected to occur predominantly on the aniline ring at the positions ortho and para to the amino group. The precise distribution of ortho and para isomers can be influenced by the nature of the electrophile and reaction conditions, with steric hindrance from the o-tolyl group potentially disfavoring substitution at the adjacent C2 position. In acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. byjus.com This can lead to the formation of meta-substituted products. byjus.com

Mechanistic Insights into Electrophilic Attack and Aromaticity Regeneration

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway for EAS reactions. masterorganicchemistry.com

Attack of the Electrophile: The electron-rich aniline ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comacs.org The stability of this intermediate is crucial in determining the reaction's regioselectivity. Attack at the ortho and para positions relative to the amino group allows for resonance structures where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. libretexts.org

Aromaticity Regeneration: In the second, fast step, a base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. masterorganicchemistry.com This restores the aromaticity of the ring and yields the substituted product.

Nucleophilic Reactivity and Derivatization of the Primary Amine Functionality

The primary amine functionality in this compound is a key site for nucleophilic reactions and derivatization. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in a variety of chemical transformations.

Common derivatization reactions involving the primary amine include:

Acylation: Reaction with acyl halides or anhydrides to form amides. For instance, N-(o-tolyl)-3-oxobutanamide can be synthesized through acylation reactions. solubilityofthings.com

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. These salts are versatile intermediates for introducing a wide range of functional groups. wikipedia.org

Imine Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases). These imines can be further reduced to secondary amines. chemrxiv.org

The nucleophilicity of the amino group is influenced by the electronic properties of the aromatic rings. Electron-donating groups on the ring increase the electron density on the nitrogen, enhancing its nucleophilicity. rsc.org Conversely, electron-withdrawing groups decrease it. The steric hindrance from the ortho-tolyl group can also affect the rate of these reactions.

Transformations Involving the o-Tolyl Substituent of this compound

The o-tolyl substituent of this compound also offers opportunities for chemical transformations, although they are generally less facile than reactions at the amino group. The methyl group on the tolyl ring can undergo reactions typical of benzylic positions.

One notable transformation is oxidation . Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid, forming 3-(2-carboxyphenyl)aniline. Milder oxidation might yield the corresponding aldehyde or alcohol.

Another potential reaction is free-radical halogenation at the benzylic position, which would introduce a halogen atom to the methyl group. This halogenated intermediate can then be used in subsequent nucleophilic substitution or elimination reactions.

The steric bulk of the o-tolyl group is a significant feature, influencing the conformation of the molecule and the reactivity of adjacent functional groups. This steric hindrance can be exploited to control the regioselectivity of certain reactions. cdnsciencepub.com

Cyclization and Annulation Reactions to Form Heterocyclic Systems from this compound

This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen. The presence of both an amino group and an ortho-disposed tolyl group on the same aniline ring in some of its derivatives allows for intramolecular cyclization reactions.

For example, derivatives of this compound can be used in reactions to form:

Quinolines: Through reactions like the imino Diels-Alder reaction, where an imine formed from an aniline derivative reacts with a dienophile. chemrxiv.org

Indoles: Cyclization of appropriately substituted o-alkynylanilines can lead to the formation of indole (B1671886) rings. nih.gov

Quinazolines: One-pot three-component reactions involving anilines, arenediazonium salts, and nitriles can yield 3,4-dihydroquinazolines. acs.org

Triazoles: this compound can be a component in the synthesis of substituted triazoles. mdpi.com

These cyclization reactions are often catalyzed by transition metals or promoted by acidic or basic conditions. The specific heterocyclic system formed depends on the nature of the other reactants and the reaction conditions employed.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves transformations at both the amino group and the aromatic rings.

Oxidation: The primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained.

Mild oxidation can lead to the formation of nitroso or nitro compounds.

Stronger oxidation can result in the formation of azoxy, azo, or even polymeric materials.

Electrochemical oxidation of anilines proceeds through the formation of a radical cation, which can undergo further reactions. nih.gov

The o-tolyl group's methyl substituent can also be oxidized to a carboxylic acid, as mentioned previously.

Reduction: The aromatic rings of this compound can be reduced under specific conditions.

Catalytic Hydrogenation: Using catalysts like platinum, palladium, or rhodium under high pressure and temperature can lead to the saturation of one or both aromatic rings, forming aminocyclohexyl derivatives.

Birch Reduction: This reaction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, can selectively reduce one of the aromatic rings to a non-conjugated cyclohexadiene. The regioselectivity of the reduction would be influenced by the electronic effects of the amino and tolyl groups.

It is important to note that the reduction of anilines can be challenging due to the deactivating nature of the amino group towards certain reducing agents. The selective reduction of one ring over the other would depend on the specific reaction conditions and the relative activation/deactivation of the two rings.

Radical Pathways and Polymerization Chemistry of this compound

The polymerization of aniline and its derivatives is a well-documented process that typically proceeds through a radical-mediated mechanism. The oxidation of aniline is generally considered a chain process involving initiation, propagation, and termination steps. researchgate.net

The initial step in the oxidative polymerization of aniline is the formation of an aniline cation radical. researchgate.netnih.gov This highly reactive species can be represented by multiple resonance structures. Subsequent coupling of these radicals leads to the formation of dimers, trimers, and eventually the polymer chain, known as polyaniline (PANI). researchgate.netnih.gov The polymerization process is influenced by factors such as the oxidant used, pH, and the nature of substituents on the aniline ring. researchgate.net

For this compound, the presence of the ortho-tolyl group is expected to exert significant steric and electronic effects on polymerization. The methyl group is electron-donating, which could enhance the electron density of the aniline ring system, potentially affecting the stability and reactivity of the radical cation intermediates. However, the ortho position of the tolyl group introduces steric hindrance around the nitrogen atom, which could influence the coupling mechanism and the final structure of the polymer.

The general mechanism for aniline polymerization can be summarized as follows:

| Step | Description |

| 1. Initiation | Oxidation of the aniline monomer to form a radical cation. This can be achieved chemically (e.g., using ammonium (B1175870) persulfate) or electrochemically. researchgate.netnih.gov |

| 2. Propagation | Coupling of radical cations. This can occur in several ways, such as head-to-tail (N-para coupling) or other modes, leading to the formation of dimers (like semidine) and oligomers. researchgate.net The oligomers themselves can be further oxidized and coupled to extend the polymer chain. scispace.com |

| 3. Termination | The growing polymer chains are terminated, for instance, by the recoupling and reoxidation of terminal cation radicals. researchgate.net |

Studies on the polymerization of bifunctional monomers, such as anilinium 2-acrylamide-2-methyl-1-propanesulfonate, demonstrate that polymerization can be directed to specific parts of the molecule. mdpi.com For instance, free-radical polymerization can occur at a vinyl group, while oxidative polymerization proceeds via the aniline moiety. mdpi.com This suggests that if this compound were incorporated into a more complex monomer, selective polymerization could be possible. The final polymer exists in various oxidation states, such as leucoemeraldine, emeraldine, and pernigraniline, each with distinct properties. nih.govscispace.com

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions of this compound are scarce. However, data from related compounds provide insight into the potential parameters governing its reactivity.

Kinetic Data

Kinetic studies on the chlorination and bromination of 1,3-di-o-tolylguanidine (B1662265) (DTG), a compound containing the o-tolylamino moiety, show that the reaction rates are highly dependent on pH. The maximum apparent second-order rate constant (kapp) for the chlorination of DTG was found to be greater than 10⁴ M⁻¹s⁻¹ at a pH of 9.1. researchgate.net This rapid reaction is attributed to the reaction between the neutral form of DTG and hypochlorous acid. researchgate.net This indicates that reactions of this compound with electrophiles like halogens would also likely exhibit strong pH dependence due to the protonation equilibrium of the amine.

The table below shows kinetic data for the chlorination of the related compound 1,3-di-o-tolylguanidine (DTG).

| Reactant | Reaction | pH | Apparent Rate Constant (kapp) | Reference |

| 1,3-di-o-tolylguanidine (DTG) | Chlorination | 9.1 | > 10⁴ M⁻¹s⁻¹ | researchgate.net |

Thermodynamic Parameters

Thermodynamic data provides information on the feasibility and energy changes of a reaction. While data for this compound is not directly available, studies on related systems are informative. For example, the thermodynamics of amine binding to palladium complexes, which are central to many cross-coupling reactions, have been investigated. The reaction of dibenzylamine (B1670424) with an iodide-bridged palladium dimer, {PdP(o-tol)₃(μ-I)}₂, yielded the following thermodynamic parameters for the formation of the monomeric amine adduct. acs.org

| Reaction | ΔG (298 K) | ΔH (298 K) | ΔS (298 K) | Reference |

| {PdP(o-tol)₃(μ-I)}₂ + 2 HNBn₂ ⇌ 2 PdP(o-tol)₃(HNBn₂)I | -3.1 ± 0.1 kcal mol⁻¹ | -11.9 ± 0.1 kcal mol⁻¹ | -30 ± 4 eu | acs.org |

These values indicate that the binding of the amine to the palladium center is an exothermic and entropically unfavorable process, yet spontaneous at room temperature. acs.org Similar thermodynamic profiles might be expected for the coordination of this compound to metal centers.

Furthermore, thermodynamic analyses have been performed on isomers such as 2,4,6-trinitro-N-(m-tolyl)aniline, where different polymorphic crystal forms exhibit distinct stability, as determined by differential scanning calorimetry. uc.pt Thermodynamic properties like the enthalpy of formation and heat capacity have also been extensively tabulated for simpler constituents like o-toluidine (B26562). chemeo.comnist.gov These foundational data are crucial for computational models that could predict the thermodynamic parameters for this compound.

Detailed Mechanistic Elucidation of Novel Reactions of this compound

While novel reactions specifically targeting this compound are not widely reported, mechanistic studies of reactions involving the N-(o-tolyl)aniline scaffold or o-toluidine as a precursor provide a basis for predicting its synthetic utility.

One area of novel reactivity is in multi-component reactions to form complex heterocyclic systems. For example, o-toluidine can be used as a starting material in the one-pot, three-component synthesis of quinazolinone derivatives. A recently developed method involves the reaction of an arenediazonium salt, a nitrile, and a bifunctional aniline (such as an anthranilate or 2-aminoarylacetate) to produce various quinazolinones. acs.org The mechanism involves the initial formation of an N-arylnitrilium intermediate from the diazonium salt and nitrile, which is then trapped by the aniline derivative in a sequence of nucleophilic additions and cyclization to yield the final product. acs.org The synthesis of Methyl 2-(2-Methyl-3-(o-tolyl)-3,4-dihydroquinazolin-4-yl)acetate was achieved using this methodology, demonstrating the incorporation of the o-tolylamino group into a complex scaffold. acs.org

Another novel transformation is the synthesis of complex phenazine (B1670421) derivatives. In one study, 3-(o-tolyl)-3,4-dihydro-2H-benzo[a] tandfonline.comwacren.netoxazino[5,6-c]phenazine was synthesized in a one-pot reaction involving various benzene-1,2-diamines, formaldehyde (B43269), and aniline derivatives, catalyzed by a reusable nanopowder. tandfonline.com Such multi-component reactions highlight efficient pathways to structurally complex molecules from simple precursors.

The table below summarizes novel reactions and their key mechanistic features involving the N-(o-tolyl)aniline substructure.

| Reaction Type | Product Example | Key Mechanistic Steps | Reference |

| One-Pot Quinazolinone Synthesis | Methyl 2-(2-Methyl-3-(o-tolyl)-3,4-dihydroquinazolin-4-yl)acetate | Formation of N-arylnitrilium intermediate; sequential nucleophilic addition and cyclization. | acs.org |

| Multi-Component Phenazine Synthesis | 3-(o-tolyl)-3,4-dihydro-2H-benzo[a] tandfonline.comwacren.netoxazino[5,6-c]phenazine | Catalyzed one-pot condensation of three or more components. | tandfonline.com |

| Imino Diels-Alder Reaction | N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide derivatives | p-TsOH catalyzed cycloaddition between anilines, o-tolualdehyde, and N-vinyl formamide. | chemrxiv.org |

| Quinazolinone Synthesis via Vilsmeier Reagent | 3-(o-Tolyl)-6,7,8-trimethoxyquinazolin-4(3H)-one | Reaction of a substituted anthranilic acid with a Vilsmeier reagent (DMF/POCl₃) followed by condensation with o-toluidine. | fabad.org.tr |

Advanced Spectroscopic and Structural Characterization of 3 O Tolyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental methods for assigning the chemical structure of 3-(o-Tolyl)aniline. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits a singlet for the methyl (CH₃) protons and a series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings. The amino (NH₂) protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each unique carbon atom in the molecule, including the methyl carbon and the various aromatic carbons. The chemical shifts are indicative of the electronic environment of each carbon.

Detailed spectral data from various sources are compiled below:

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| This compound | CDCl₃ | 7.47–7.32 (m, 2H), 7.39 (d, J = 7.7 Hz, 1H), 2.22 (s, 3H) dergipark.org.tr |

| o-Toluidine (B26562) | CDCl₃ | 6.60-6.75 (m, 3H), 3.52 (s, 2H), 7.12 (m, 1H) rsc.org |

Table 2: ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| o-Toluidine | CDCl₃ | 144.7, 130.4, 126.9, 122.2, 118.6, 115.1, 17.3 |

| Aniline (B41778) | CDCl₃ | 146.6, 129.3, 118.6, 115.2 hmdb.ca |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.orgoxinst.com Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbons. hmdb.cacolumbia.edu This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, it would definitively link each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). columbia.edublogspot.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of this compound, HMBC would show correlations between the protons on one ring and the carbons of the other ring, confirming the C-C bond linking the two aryl groups. It would also show correlations between the methyl protons and the carbons of the tolyl ring.

The combination of these 2D NMR techniques allows for a complete and confident assignment of the molecular structure of this compound. dergipark.org.trnih.gov

Solid-state NMR (ssNMR) spectroscopy is a specialized technique used to study materials in their solid form. academictree.org It is particularly valuable for investigating polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.netacs.orgacs.org While specific ssNMR studies on this compound are not widely reported, the technique could be applied to:

Identify and characterize different polymorphic forms.

Determine the molecular conformation and packing in the crystal lattice.

Study intermolecular interactions, such as hydrogen bonding involving the amine group.

The information from ssNMR can be crucial for understanding the relationship between the crystal structure and the macroscopic properties of the material. rsc.org

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. acdlabs.com

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. chemistrydocs.com This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₁₃H₁₃N), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass. This is a critical step in confirming the identity of a synthesized compound. rsc.orgnih.gov

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further. The resulting fragment ions are then analyzed to provide detailed structural information. acs.org The fragmentation pattern is like a fingerprint for a molecule and can be used to elucidate its structure. libretexts.orglibretexts.org

For this compound, a typical MS/MS experiment would involve the following steps:

Ionization of the molecule to form the molecular ion [M]⁺•.

Isolation of the molecular ion in the mass spectrometer.

Collision-induced dissociation (CID) of the molecular ion to generate fragment ions.

Detection and analysis of the fragment ions.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| o-Toluidine |

| Aniline |

| 3-Nitroaniline |

| N-picryl-p-toluidina |

| 2,4,6-Trinitro-N-(m-tolil)anilina |

| 2-(4-((3-cianotiofen-2-il)amino)-3-nitrofenil) ácido acético |

| 5-acetil-2-((2-nitrofenil)amino)tiofeno-3-carbonitrilo |

| 2-((4-hidroxi-2-nitrofenil)amino)tiofeno-3-carbonitrilo |

| N-(4-methyl-2-nitrophenyl)acetamide |

| Dimethyl 2,5-dichloro-3,6-dihydroxyterephthalate |

| 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile |

| 2,4,6-trinitro-N-(p-tolyl)aniline |

| Dimethyl-5-benzoyl-3-phenylindolizine-1,2-dicarboxylate |

| 1,4,7,10-tetrabutyltetracene |

| 4-((1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methoxy)isophthalaldehyde |

| 3-(p-tolyl)-3,4-dihydro-2H-benzo[e] rsc.orgnih.gov oxazine |

| 3-(p-tolyl)quinoxalin2-(1H)-one |

| 3-phenylquinoxalin-2(1H)-one |

| 4-Furan-2-yl-1-p-tolyl-3-imidazoline 3-oxide |

| 3-methyl-N-(5-substituted phenyl)-1, 3, 4 oxadiazol-2yl-methyl aniline |

| (2S,3R)-rel-3-(Phenylamino)-1-(o-tolyl)butan-2-ol |

| (2S,3R)-rel-2-(phenylamino)-1-(o-tolyl)butan-3-ol |

| 1-phenyl-3-(o-tolyl)-1H-pyrazole N-oxide |

| p-toluidine/aniline/3-ethynylaniline |

| paraformaldehyde |

| isoliquiritigenin |

| 3-(2-Aminovinyl)aniline |

| 2-(p-Tolyl)ethen-1-amine |

| 3-Amino-benzoic acid |

| 4-Methoxyaniline |

| N-benzylaniline |

| 4-chloro-N-(4-methoxybenzyl)aniline |

| N-(4-bromobenzyl)aniline |

| N-(2-methoxybenzyl)aniline |

| 4-methyl-N-(4-methylbenzyl)aniline |

| (E)-N-phenyl-1-(p-tolyl)methanimine |

| (E)-1-(4-methoxyphenyl)-N-Phenylmethanimine |

| 3-((2,4,6-trinitrofenil)amino)fenol |

| 2-di-o-tolyl-phosphinoaniline |

| 1-(o-tolyl)ethan-1-ol |

| 4-Hydroxybenzoic acid |

| 4,4'-bipyridine |

| N-(4-Benzothiazol-2-yl-phenyl)-2,3-bis-[(2-hydroxy-benzylidene)-amino]-propionamide |

| p-tolyl-(2,4,6-trinitrophenyl)-amine |

| 1,3-Diphenylguanidine |

| 1,3-Di-o-tolylguanidine (B1662265) |

| 1,2,3-Triphenylguanidine |

| ethyl acetate |

| 1-methylpyrazole |

| 2-bromo-1-(2-furanyl)ethanone oxime |

| 3-Pentanol |

| 3-Phenyl-2-propenal |

| Hexane |

| 3-Methylbutyramide |

| 1- and 2-methylisoquinolines |

| 3-methyl-N-(5-substituted phenyl)-1, 3, 4 oxadiazol-2yl-methyl aniline |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of this compound. As a secondary aromatic amine, its spectra are characterized by distinct vibrational modes originating from the N-H group, the C-N linkage, and the two aromatic rings.

The most prominent feature in the FT-IR spectrum is the N-H stretching vibration (νN-H). For secondary amines, this typically appears as a single, sharp band in the region of 3350–3310 cm⁻¹. orgchemboulder.com The C-N stretching vibrations (νC-N) in aromatic amines are observed in the 1335–1250 cm⁻¹ range. orgchemboulder.com The aromatic C-H stretching (νC-H) modes appear above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations occur in the 1600–1450 cm⁻¹ region. Out-of-plane (γ) C-H bending vibrations are also characteristic and their positions can indicate the substitution pattern of the aromatic rings.

Due to the free rotation around the C-N bonds, this compound can exist in different conformations, primarily defined by the relative orientation of the two aryl rings. The steric hindrance introduced by the ortho-methyl group on one ring can influence this conformational preference. Theoretical studies on related N-aryl aniline derivatives, often employing Density Functional Theory (DFT), are crucial for assigning specific vibrational modes and understanding how they shift with conformational changes. acs.orgnih.govnih.gov For instance, studies on substituted anilines show that the N-H stretching and bending frequencies are sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding. royalsocietypublishing.org

The complementary nature of FT-IR and Raman spectroscopy is essential for a complete vibrational analysis. While N-H and C=O (if present in derivatives) stretches are strong in the IR, symmetric vibrations and C=C bonds of the aromatic rings often produce strong signals in the Raman spectrum. cuni.cz

Table 1: Representative Vibrational Frequencies for this compound This table is a compilation of typical frequency ranges for the functional groups present in the molecule, based on data from analogous compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |

| N-H Stretch | 3350 - 3310 | FT-IR | Single, relatively weak to medium band characteristic of secondary amines. orgchemboulder.com |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Multiple weak to medium bands. |

| Aliphatic C-H Stretch | 2980 - 2850 | FT-IR, Raman | From the methyl (CH₃) groups. |

| C=C Aromatic Stretch | 1620 - 1450 | FT-IR, Raman | Multiple bands of varying intensity, characteristic of the phenyl rings. |

| N-H Bend | 1550 - 1480 | FT-IR | Generally weaker and broader than the N-H stretch. |

| C-N Stretch | 1335 - 1250 | FT-IR | Strong band for aromatic amines. orgchemboulder.com |

| C-H Out-of-Plane Bend | 900 - 700 | FT-IR | Strong bands, positions are indicative of the 1,2- and 1,3- substitution patterns. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

The UV-Vis absorption spectrum of this compound is governed by electronic transitions within its chromophoric system, which consists of the two aromatic rings and the nitrogen atom's non-bonding electrons. The spectrum is expected to be similar to that of its parent compound, diphenylamine (B1679370), with modifications arising from the methyl substituents.

The primary electronic transitions in such molecules are of two types:

π → π* Transitions : These are high-intensity absorptions arising from the promotion of an electron from a bonding (π) to an anti-bonding (π*) molecular orbital within the aromatic rings. For aniline, these bands appear around 230 nm and 280 nm. matanginicollege.ac.in In diphenylamine systems, these transitions are typically observed below 310 nm. cnr.it

n → π* Transitions : These involve the excitation of a non-bonding electron from the nitrogen lone pair into an anti-bonding (π*) orbital of an aromatic ring. These transitions are generally of lower intensity and can be observed as a shoulder or a separate band at longer wavelengths. researchgate.net

A key feature in diphenylamine derivatives is the possibility of an Intramolecular Charge Transfer (ICT) transition. rsc.org In this process, the amine group acts as an electron donor and the aromatic rings act as acceptors. Upon excitation, electron density shifts from the nitrogen atom to the π-system of the rings. This ICT character is often associated with the lowest energy absorption band and can be highly sensitive to solvent polarity, a phenomenon known as solvatochromism. rsc.org In polar solvents, the excited state is stabilized more than the ground state, typically leading to a red shift (bathochromic shift) in the emission spectrum. rsc.org

The methyl groups on the tolyl rings act as auxochromes, which are groups that modify the absorption of a chromophore. They are weakly electron-donating and can cause slight bathochromic (to longer wavelength) and hyperchromic (increase in intensity) shifts compared to the unsubstituted diphenylamine. matanginicollege.ac.in

Table 2: Expected Electronic Transitions for this compound Based on data for diphenylamine and substituted anilines. matanginicollege.ac.incnr.itresearchgate.netaip.org

| Transition Type | Expected λmax Range (nm) | Description |

| π → π | 230 - 250 | High-energy transition localized on the benzene (B151609) rings. |

| π → π | 280 - 310 | Lower-energy transition of the conjugated diarylamine system. cnr.it |

| n → π* / ICT | > 310 | Low-intensity transition involving the nitrogen lone pair, often with charge-transfer character. May be sensitive to solvent polarity. researchgate.netrsc.org |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

While a specific crystal structure for this compound is not publicly available, analysis of closely related diarylamine derivatives from the crystallographic literature provides a clear picture of the expected solid-state conformation. rsc.orgscispace.comnih.gov Single-crystal X-ray diffraction is the definitive method for determining bond lengths, bond angles, and the crucial torsional angles that define the molecule's three-dimensional shape.

For diarylamines, the most significant structural parameter is the dihedral angle between the two aromatic rings. Steric hindrance between the ortho-hydrogens (and in this case, an ortho-methyl group) prevents the molecule from adopting a fully planar conformation. Instead, the rings are twisted out of the plane defined by the C-N-C bonds, adopting a propeller-like geometry. In diphenylamine itself, the phenyl rings adopt equal torsional angles. aip.org

Analysis of a di-p-tolyl substituted imine derivative reveals key structural features that can be extrapolated to this compound. nih.gov The C-N-C bond angle is expected to be close to 120°, indicative of sp² hybridization at the nitrogen atom. The two C-N bond lengths will be shorter than a typical C-N single bond, confirming the delocalization of the nitrogen lone pair into the aromatic systems.

In the solid state, the molecular packing is dictated by intermolecular forces. For this compound, weak N-H···π interactions, where the amine proton interacts with the electron-rich face of an adjacent aromatic ring, are likely to be a dominant packing motif. C-H···π interactions involving the methyl and aromatic C-H groups may also play a significant role in stabilizing the crystal lattice.

Table 3: Representative Structural Parameters for a Diarylamine Scaffold Data derived from analogous crystal structures. rsc.orgscispace.comnih.gov

| Parameter | Typical Value | Significance |

| C-N-C Bond Angle | ~125 - 132° | Indicates a trigonal planar or near-planar geometry at the nitrogen atom. |

| C(aryl)-N Bond Length | ~1.40 - 1.44 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. |

| Phenyl Ring Torsional Angles | 40 - 70° | The rings are significantly twisted from the C-N-C plane to alleviate steric strain. |

| Intermolecular Interactions | N-H···π, C-H···π | These weak hydrogen bonds are expected to govern the crystal packing arrangement. |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (for chiral derivatives)

The this compound molecule itself is achiral as it possesses a plane of symmetry and its conformational isomers interconvert rapidly at room temperature. However, it serves as a precursor for chiral derivatives, particularly through the phenomenon of atropisomerism . nsf.govrsc.org

Atropisomerism occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable rotational isomers (rotamers). caltech.edu In the case of diarylamines, if both rings have substituents at the ortho positions, the steric clash can create a high energy barrier to rotation around the C-N bonds. This restricted rotation can eliminate all planes of symmetry, rendering the molecule chiral. For example, a derivative like 2',6'-dimethyl-3-(o-tolyl)aniline would likely exist as a pair of stable, non-superimposable mirror-image atropisomers.

Chiroptical spectroscopy is essential for studying these chiral molecules:

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and refraction of left- and right-circularly polarized light, respectively. These techniques are used to confirm the chirality of a sample and can determine the absolute configuration (P for plus/clockwise helicity or M for minus/counter-clockwise helicity) of the atropisomers, usually by comparing experimental spectra to those predicted by quantum-chemical calculations. rsc.orgcaltech.edu

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD and provides detailed stereochemical information from the infrared region of the spectrum.

The stability of atropisomers is classified by their half-life for racemization (t₁/₂). Class 2 (t₁/₂ > 60s at 37 °C) and Class 3 (t₁/₂ > 4.5 years at 37 °C) atropisomers are stable enough to be isolated and studied. acs.org Studies on N-aryl quinoids, a related scaffold, have shown that intramolecular hydrogen bonding can significantly increase the barrier to rotation, locking the conformation and leading to highly stable Class 3 atropisomers. nih.gov Similar strategies could be applied to derivatives of this compound to create novel, stable chiral structures whose enantiomeric purity and absolute configuration would be unequivocally determined by chiroptical spectroscopy. nih.govrsc.org

Theoretical and Computational Studies of 3 O Tolyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its chemical behavior. northwestern.edu These methods solve the Schrödinger equation (or approximations of it) to determine the electronic wavefunction and energy of a system. northwestern.edu

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.comscispace.com This method is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. scispace.comresearchgate.net For aniline (B41778) and its derivatives, DFT calculations, such as those using the B3LYP functional, have been shown to provide equilibrium geometries that are in good agreement with experimental data. researchgate.net

A key output of DFT calculations is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally indicates higher reactivity. wuxiapptec.com

Theoretical studies on related aniline derivatives have successfully used DFT to calculate these frontier orbital energies and other reactivity descriptors. irjweb.com For instance, in a study of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, DFT was used to understand the electronic properties and stability of the molecules. nih.gov Similarly, calculations on various aniline derivatives have demonstrated how substituents can influence the HOMO-LUMO gap and, consequently, the molecule's electronic properties. scispace.comacs.org

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Description | Typical Calculated Values (for related aniline derivatives) |

|---|---|---|

| Total Energy | The ground-state energy of the molecule, indicating stability. | Varies based on method and basis set. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO, indicating chemical reactivity. | 2.1 to 3.1 eV |

| Dipole Moment | A measure of the net molecular polarity. | Varies based on conformation and substituents. |

Note: The values presented are illustrative and based on published data for structurally similar aniline derivatives. Specific values for 3-(o-Tolyl)aniline would require dedicated calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer higher levels of accuracy compared to DFT for calculating energies and molecular properties, though they are computationally more demanding. numberanalytics.comafit.eduresearchgate.net

These high-accuracy methods are particularly valuable for obtaining precise total energies, which can be used to calculate formation energies and assess the thermodynamic stability of different molecular conformations. numberanalytics.com For aniline itself, various ab initio levels of calculation have been employed to determine properties like the C-N bond length and the barrier to inversion of the amino group, with results showing good agreement with experimental values. afit.edu For instance, the HF/6-311G** level of theory has been noted to provide an inversion barrier for aniline that is close to the experimental value. afit.edu

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic evolution over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, using force fields to describe the interactions between them. wikipedia.org This approach is essential for understanding the conformational flexibility of molecules like 3-(o-tolylaniline), where rotation around the bond connecting the two phenyl rings allows for different spatial arrangements.

MD simulations can reveal the preferred conformations of a molecule in different environments (e.g., in solution or in a crystal) and the energy barriers between these conformations. biorxiv.org They are also used to study intermolecular interactions, which are crucial for understanding the behavior of the compound in condensed phases. wikipedia.org For example, simulations can model how molecules of 3-(o-tolylaniline) might pack together in a solid, or how they interact with solvent molecules. This information is vital for predicting physical properties and for applications like drug design, where understanding the dynamic binding to a receptor is key. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Computational Models

Computational models, particularly those based on DFT, are widely used to predict the spectroscopic properties of molecules. researchgate.netnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. mjcce.org.mk

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov By comparing the computed shifts with experimental data, a detailed assignment of the signals in the NMR spectrum can be made. mjcce.org.mk

IR Spectroscopy: The vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can be calculated from the second derivatives of the energy with respect to the atomic positions. uc.pt These calculations help in assigning the various vibrational modes of the molecule, such as stretching and bending of specific bonds. uc.ptmdpi.com Often, the calculated frequencies are scaled by an empirical factor to achieve better agreement with experimental spectra. uc.pt

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. nih.govtandfonline.com These calculations provide information about the excitation energies and oscillator strengths of the transitions, allowing for the assignment of the observed absorption bands to specific electronic excitations, often involving the HOMO and LUMO. tandfonline.com

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Related Compound, 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA)

| Spectroscopic Data | Key Computational Predictions | Corresponding Experimental Observations |

|---|---|---|

| IR (cm⁻¹) | Predicted vibrational frequencies for different conformers. | Bands observed at 3293 (N-H stretch), 1620, 1602, 1591 (C=C stretches), 1336 (marker band). uc.pt |

| ¹H NMR (δ, ppm) | Calculated chemical shifts for protons on the tolyl and picryl rings. | 2.34 (s, 3H, CH₃), 6.87-7.29 (m, 4H, tolyl H), 9.09 (s, 2H, picryl H), 10.28 (br s, 1H, NH). uc.pt |

| ¹³C NMR (δ, ppm) | Calculated chemical shifts for carbon atoms. | 21.4 (CH₃), 118.0, 121.5, 127.2, 128.6, 129.8, 137.2, 137.9, 139.0, 140.3 (aromatic C). uc.pt |

| UV-Vis (nm) | Predicted electronic transitions and absorption maxima. | Different absorption maxima for different colored polymorphs (yellow, orange, red). uc.pt |

Source: Data adapted from a study on a structurally related compound. uc.pt The specific values for this compound would differ.

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. mdpi.comrushim.ru Understanding the structure and energy of the transition state is key to determining the reaction rate and mechanism.

For reactions involving aniline derivatives, such as electrophilic substitution or reactions at the amino group, computational methods can be used to:

Identify Reaction Pathways: Explore different possible routes a reaction could take. researchgate.net

Locate Transition States: Find the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. arxiv.org

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state, which is directly related to the reaction rate. arxiv.org

For example, a computational study on the reaction of 4-methylaniline with OH radicals used the M06-2X method to calculate the potential energy surface and identify the transition states for different reaction channels, such as H-abstraction from the amino group versus OH addition to the aromatic ring. mdpi.com Such studies provide detailed mechanistic insights that are often difficult to obtain experimentally. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Non-Biological Applications of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used in drug discovery, QSAR can also be applied to non-biological applications in materials science and industrial chemistry.

For a series of 3-(o-tolylaniline) derivatives, a QSAR study could be developed to predict properties such as:

Toxicity: Predicting the potential toxicity of related compounds for environmental or safety assessments. crpsonline.com

Material Properties: Correlating structural features with properties like solubility, thermal stability, or performance as an antioxidant or in other industrial applications.

The process involves calculating a set of molecular descriptors (parameters that quantify different aspects of the molecule's structure, such as size, shape, and electronic properties) for each compound in the series. These descriptors are then used to build a mathematical equation that predicts the activity. For instance, QSAR studies on quinazolinone derivatives, which can be synthesized from tolyl-containing precursors, have used topological parameters to describe their activity. researchgate.netresearchgate.net Such models can guide the design of new derivatives with enhanced or optimized properties for specific non-biological applications. nih.gov

Applications of 3 O Tolyl Aniline in Materials Science and Catalysis

Polymer Chemistry and Functional Materials Derived from 3-(o-Tolyl)aniline

The incorporation of the this compound moiety into polymer chains imparts specific electronic and physical properties, leading to the creation of functional materials with tailored characteristics.

Copolymers of aniline (B41778) and o-toluidine (B26562) have been synthesized through chemical oxidative polymerization. scielo.brmdpi.com These copolymers often exhibit improved solubility in common organic solvents compared to their parent homopolymers, which is a significant advantage for processability. scielo.brresearchgate.net The resulting materials are electroactive, meaning they can change their properties under the influence of an electric field, making them suitable for various electronic applications. nih.govsae.org

The synthesis of poly(aniline-co-o-toluidine) can be achieved using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. scielo.brorientjchem.org The properties of the resulting copolymer, such as thermal stability and conductivity, can be influenced by the molar ratio of the monomers used in the synthesis. scielo.br Research has shown that the copolymerization of aniline with o-toluidine can lead to materials with a unique morphology, enhanced thermal stability, and better solubility. mdpi.comresearchgate.net For instance, nanocolloidal particles of poly(aniline-co-o-toluidine) have been synthesized via dispersion polymerization, yielding particles in the range of 10 to 100 nm. oiccpress.com